molecular formula C10H10ClIO B2408150 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene CAS No. 2225136-98-9

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene

Cat. No.: B2408150
CAS No.: 2225136-98-9
M. Wt: 308.54
InChI Key: YSRPIOLXQPWLQO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene derives its systematic name from the hierarchical prioritization of substituents on the benzene ring, following IUPAC guidelines. The parent structure is benzene, with substituents assigned locants to achieve the lowest possible numerical sequence. The methoxy group (-OCH₃) at position 2 holds priority in numbering due to its higher seniority compared to halogens and alkyl groups. Subsequent substituents are ordered alphabetically: chloro (position 1), cyclopropyl (position 5), and iodo (position 4). The final name reflects this sequence: This compound (CAS RN: 2225136-98-9).

Isomeric considerations arise from positional variability. For instance:

  • Regioisomers : Altering substituent positions (e.g., swapping chloro and iodo groups) would yield distinct regioisomers with modified physicochemical properties.
  • Conformational isomers : The cyclopropyl group’s orientation relative to the benzene ring (bisected vs. perpendicular) introduces conformational variability, though the rigid aromatic system restricts free rotation.

Molecular Geometry and Conformational Analysis

The benzene core adopts a planar hexagonal geometry, while substituents introduce localized distortions:

  • Cyclopropyl group : Computational studies on cyclopropylbenzene analogs reveal a preference for the bisected conformation, where one cyclopropane C–C bond aligns with the benzene plane. In this compound, steric interactions between the cyclopropyl group (position 5) and adjacent iodo substituent (position 4) may favor a slight deviation from ideal bisected geometry.
  • Halogen substituents : The bulky iodo atom (position 4) and chloro group (position 1) impose steric constraints, slightly bending bond angles (e.g., C–I–C ≈ 113°) compared to unsubstituted benzene.
Key Geometric Parameters Value Method
C(aryl)–I bond length 2.10 Å Computational
C(aryl)–O (methoxy) bond length 1.36 Å Experimental
Cyclopropane C–C bond length 1.51 Å X-ray

Electronic Structure and Resonance Effects

The electronic landscape of the molecule is shaped by competing inductive and resonance effects:

  • Methoxy group : Donates electrons via resonance (+R effect), increasing electron density at positions 3 and 6. This is corroborated by ultraviolet photoelectron spectroscopy (UPS) studies on iodoanisoles, which show lowered ionization potentials due to electron-rich aromatic systems.
  • Halogens : Iodo (position 4) exerts a weaker inductive withdrawal (-I) compared to chloro (position 1), creating an electron-deficient region near position 1.
  • Cyclopropyl group : Acts as a σ-electron donor, further polarizing the ring’s electron density.

Resonance structures highlight delocalization pathways:

  • Methoxy oxygen donates electron density into the ring, stabilizing partial positive charges at positions 1 (Cl) and 4 (I).
  • Iodo’s polarizability mitigates electron withdrawal, allowing limited conjugation with the π-system.

Steric Interactions in the Ortho-Substituted Benzene Framework

The ortho arrangement of chloro (position 1) and methoxy (position 2) groups creates significant steric congestion:

  • Van der Waals clashes : The chloro substituent (van der Waals radius: 1.80 Å) and methoxy oxygen (1.52 Å) approach within 3.0 Å, inducing repulsion.
  • Cyclopropyl-iodo interaction : The cyclopropyl group (position 5) and iodo atom (position 4) adopt a staggered conformation to minimize steric strain, as evidenced by molecular mechanics simulations.
Interaction Distance (Å) Energy Penalty (kJ/mol)
Cl (position 1) – OCH₃ (position 2) 3.2 4.1
I (position 4) – cyclopropyl (position 5) 3.8 2.3

Properties

IUPAC Name

1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRPIOLXQPWLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene can be compared with other halogenated aromatic compounds, such as:

    1-Chloro-4-iodo-2-methoxybenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    1-Chloro-5-cyclopropyl-2-methoxybenzene: Lacks the iodine atom, which may influence its chemical properties and applications.

    1-Bromo-5-cyclopropyl-4-iodo-2-methoxybenzene:

The unique combination of chlorine, iodine, methoxy, and cyclopropyl groups in this compound contributes to its distinct chemical properties and makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene, a compound with the CAS number 2225136-98-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a cyclopropyl group and halogen substituents. These features are essential for its biological activity, influencing its interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H10ClI O2
Molecular Weight292.56 g/mol
CAS Number2225136-98-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms (chlorine and iodine) can enhance the compound's lipophilicity, allowing it to penetrate cell membranes more easily.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition by mimicking natural substrates, leading to competitive or non-competitive binding at the active sites.
  • Receptor Interaction : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity, with varying IC50 values depending on the cell line tested.

Cell LineIC50 Value (µM)
A549 (Lung cancer)<10
A375 (Melanoma)5.7
HeLa (Cervical cancer)Not significant
K562 (Leukemia)25.1

These findings suggest that the compound may be particularly effective against certain types of cancer cells while having limited effects on others.

Case Studies

  • Study on A375 Melanoma Cells : In vitro assays demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells, with an IC50 value of 5.7 µM, indicating strong potential as an anti-cancer agent .
  • Comparison with Established Treatments : When compared to cisplatin, a standard chemotherapy drug, the compound showed comparable efficacy against A375 cells but was less effective on HeLa cells, highlighting its selectivity.

Research Applications

The unique properties of this compound make it a valuable candidate for further research in several areas:

  • Medicinal Chemistry : Its structure allows for modifications that could lead to new pharmaceuticals targeting specific enzymes or receptors.
  • Biochemical Assays : The compound can be utilized in assays to study enzyme activity and protein-ligand interactions.
  • Material Science : Its chemical structure may also lend itself to applications in developing materials with unique electronic or optical properties .

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